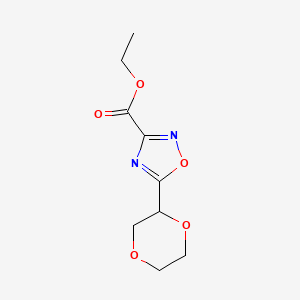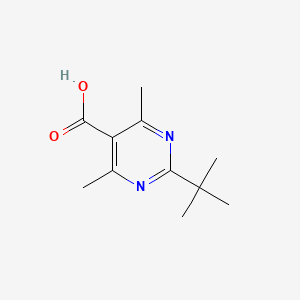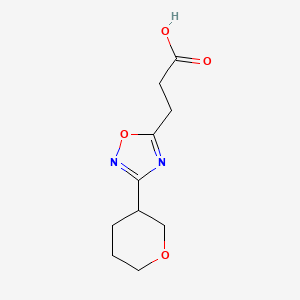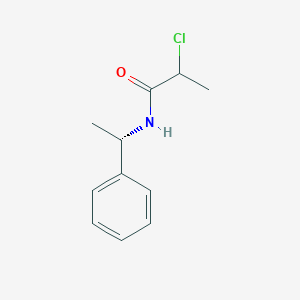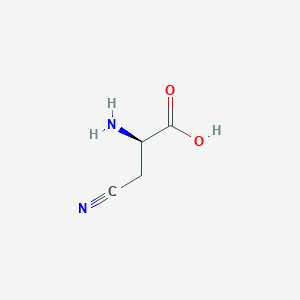
D-Alanine, 3-cyano-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
D-Alanine, 3-cyano-: It is a white, water-soluble solid that can be found in nature, particularly in the seeds of common vetch . This compound is unique due to its nitrile group, which is not commonly found in amino acids.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of D-Alanine, 3-cyano- can be achieved through the Strecker synthesis, a two-step procedure. This method begins with the addition of cyanide ion to an imine, forming an alpha-amino nitrile. This intermediate is then hydrolyzed with strong acid to yield the alpha-amino acid . The original Strecker protocol employed ammonia and hydrogen cyanide, but safer protocols using ammonium chloride and potassium cyanide are now preferred .
Industrial Production Methods: Industrial production of D-Alanine, 3-cyano- typically involves the same Strecker synthesis method, scaled up for larger quantities. The use of safer cyanide sources and controlled reaction conditions ensures the efficient and safe production of this compound.
Analyse Chemischer Reaktionen
Types of Reactions: D-Alanine, 3-cyano- undergoes various chemical reactions, including:
Hydrolysis: The nitrile group can be hydrolyzed to form carboxylic acids.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The amino group can participate in substitution reactions.
Common Reagents and Conditions:
Hydrolysis: Strong acids like hydrochloric acid are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are employed.
Substitution: Various electrophiles can be used depending on the desired substitution product.
Major Products:
Hydrolysis: Aspartic acid and asparagine.
Reduction: Primary amines.
Substitution: Various substituted amino acids.
Wissenschaftliche Forschungsanwendungen
Chemistry: D-Alanine, 3-cyano- is used as a building block in the synthesis of more complex molecules. Its unique nitrile group allows for diverse chemical modifications.
Biology: In biological research, D-Alanine, 3-cyano- is studied for its role in cyanide detoxification. It is converted to aspartic acid and asparagine enzymatically .
Medicine: This compound is explored for its potential therapeutic applications, particularly in the development of drugs that target specific metabolic pathways.
Industry: D-Alanine, 3-cyano- is used in the production of fine chemicals and pharmaceuticals. Its unique properties make it valuable in various industrial processes .
Wirkmechanismus
D-Alanine, 3-cyano- exerts its effects through its interaction with specific enzymes and metabolic pathways. It is involved in the detoxification of cyanide, where it is converted to aspartic acid and asparagine by the action of L-3-cyanoalanine synthase . This conversion helps in mitigating the toxic effects of cyanide in biological systems.
Vergleich Mit ähnlichen Verbindungen
L-Alanine: A common amino acid without the nitrile group.
D-Alanine: The D-enantiomer of alanine, lacking the nitrile group.
3-Cyano-L-alanine: The L-enantiomer of 3-cyanoalanine.
Uniqueness: D-Alanine, 3-cyano- is unique due to its nitrile group, which imparts distinct chemical reactivity and biological functions. This nitrile group allows for diverse chemical modifications and plays a crucial role in cyanide detoxification, setting it apart from other similar amino acids .
Eigenschaften
CAS-Nummer |
6232-20-8 |
|---|---|
Molekularformel |
C4H6N2O2 |
Molekulargewicht |
114.10 g/mol |
IUPAC-Name |
(2R)-2-amino-3-cyanopropanoic acid |
InChI |
InChI=1S/C4H6N2O2/c5-2-1-3(6)4(7)8/h3H,1,6H2,(H,7,8)/t3-/m1/s1 |
InChI-Schlüssel |
BXRLWGXPSRYJDZ-GSVOUGTGSA-N |
Isomerische SMILES |
C(C#N)[C@H](C(=O)O)N |
Kanonische SMILES |
C(C#N)C(C(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


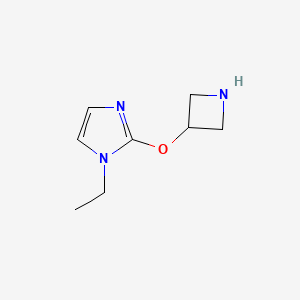
![6-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1-methyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-3-carboxylic acid](/img/structure/B13633516.png)
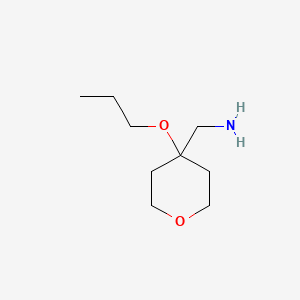

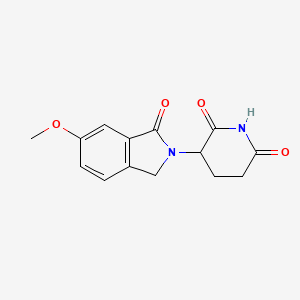
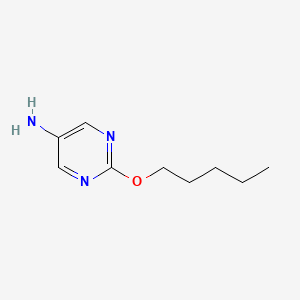
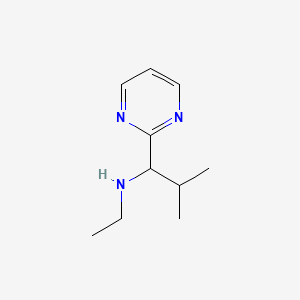

![Tert-butyl 4,5,6,7-tetrahydrothieno[3,2-c]pyridine-4-carboxylate](/img/structure/B13633551.png)
